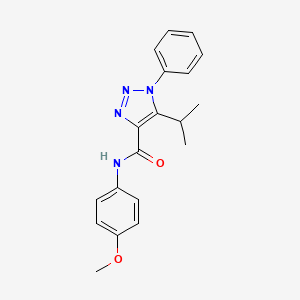
N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as MPPT, is a chemical compound that belongs to the class of triazole derivatives. MPPT has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Aplicaciones Científicas De Investigación
Heterocyclic Derivative Synthesis
The compound is utilized in the synthesis of various heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation processes. This approach has led to the production of tetrahydrofuran, dioxolane and oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions leverage the oxidative carbonylation of 4-yn-1-ones containing different substituents, offering a route to diverse chemical structures in satisfactory yields. The reaction conditions involve methanol or methanol/acetonitrile mixtures at moderate temperatures, utilizing catalytic amounts of PdI(2) in conjunction with KI under a specific mixture of CO and air, showcasing the compound's versatility in facilitating complex chemical transformations (Bacchi et al., 2005).
Antioxidant and Anticancer Activity
Novel derivatives of this compound have exhibited significant antioxidant and anticancer properties. Specifically, the antioxidant activity of certain derivatives has been found to surpass that of well-known antioxidants like ascorbic acid. Additionally, these derivatives have demonstrated promising cytotoxic effects against various cancer cell lines, including human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231, highlighting the compound's potential in medicinal chemistry for cancer treatment (Tumosienė et al., 2020).
Synthesis and Antimicrobial Activities
The compound is central to the synthesis of new 1,2,4-triazole derivatives which have shown good to moderate antimicrobial activities. These derivatives, synthesized from various ester ethoxycarbonylhydrazones and primary amines, have been effective against test microorganisms, indicating the compound's relevance in the development of new antimicrobial agents (Bektaş et al., 2007).
Photophysical Properties and DFT Computations
N-2-Aryl-1,2,3-Triazoles derivatives of the compound have been identified as novel blue-emitting fluorophores. These derivatives have been synthesized and studied for their absorption, emission, quantum yields, and dipole moments in various solvents. Theoretical data obtained by DFT and TD-DFT computations align well with experimental results, showcasing the compound's application in the field of fluorescent materials and its potential use in optical devices and sensors (Padalkar et al., 2015).
Cytotoxicity and Molecular Docking Studies
Derivatives of this compound have been synthesized and shown significant cytotoxicity against breast cancer cell lines, with certain compounds exhibiting promising cytotoxicity compared to standard drugs like Doxorubicin. Additionally, molecular docking studies have indicated strong interactions with tyrosine kinase active sites, further underlining the compound's potential in cancer treatment and its role in the design of new therapeutic agents (Shinde et al., 2022).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13(2)18-17(21-22-23(18)15-7-5-4-6-8-15)19(24)20-14-9-11-16(25-3)12-10-14/h4-13H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXBZUCOAVQVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide](/img/structure/B2826941.png)
![N-[4-(4-Tert-butylphenyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2826942.png)
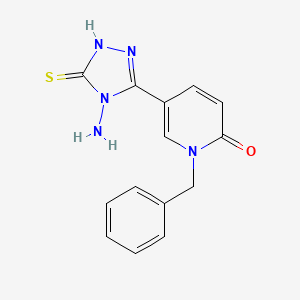
![(E)-2-(benzo[d]oxazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2826945.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2826946.png)

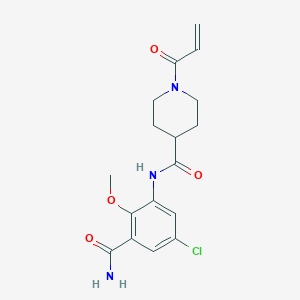
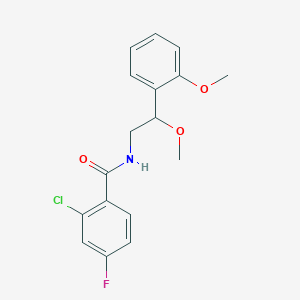

![N-(3-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2826952.png)
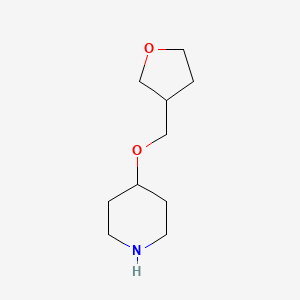
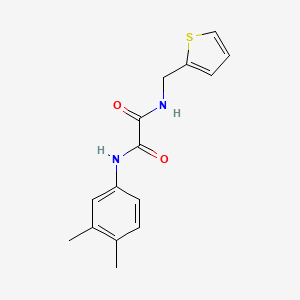
![N-[(2Z)-6-(aminosulfonyl)-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)